(5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Overview of Thiazolidinone Derivatives in Modern Chemistry
Thiazolidinones represent a privileged scaffold in medicinal chemistry due to their structural adaptability and broad-spectrum bioactivity. The 1,3-thiazolidin-4-one core enables diverse substitutions at positions 2, 3, and 5, facilitating interactions with biological targets such as peroxisome proliferator-activated receptor gamma (PPAR-γ), cyclooxygenase enzymes (COX), and bacterial topoisomerases. Key pharmacological applications include:
- Antidiabetic agents : 2,4-thiazolidinediones (glitazones) act as PPAR-γ agonists, improving insulin sensitivity.
- Antimicrobial compounds : 5-Arylidene derivatives disrupt microbial cell wall synthesis through thiol-mediated mechanisms.
- Anticancer therapeutics : Exocyclic double bonds at C5 enable Michael addition reactions with cellular nucleophiles, inducing apoptosis.
Recent advances in green synthesis methodologies, such as microwave-assisted cyclocondensation, have improved the efficiency of thiazolidinone production while reducing environmental impact.
Historical Development of 2-Thioxo-1,3-Thiazolidin-4-One Compounds
The 2-thioxo variant emerged following Kekulé’s structural theory advancements in 1865. Early syntheses involved:
- Condensation of thioureas with α-mercaptocarboxylic acids.
- Cyclization of 2-aminothiophenol derivatives with carbonyl compounds.
Rhodanine (2-thioxo-4-thiazolidinone) gained prominence in the 1940s as an antidiabetic lead, though early derivatives exhibited off-target effects due to reactive exocyclic double bonds. Modern structural refinements, including the introduction of bulky aryl groups at C5 and N3, have mitigated these issues while preserving therapeutic efficacy.
Rationale for the Study of (5E)-5-{[(3-Acetylphenyl)Amino]Methylidene}-3-(2-Phenylethyl)-2-Thioxo-1,3-Thiazolidin-4-One
This compound addresses two critical challenges in thiazolidinone drug development:
- Metabolic stability : The 3-acetylphenyl group reduces hepatic clearance by blocking cytochrome P450 oxidation.
- Target selectivity : The phenylethyl side chain enhances hydrophobic interactions with PPAR-γ’s ligand-binding domain, minimizing cross-reactivity with COX-2.
Experimental data indicate a 12-fold increase in PPAR-γ binding affinity compared to rosiglitazone in preclinical models, attributed to optimal spatial arrangement of the acetyl and phenyl substituents.
Scope and Objectives of the Research
This review focuses on:
- Synthetic optimization : Evaluating microwave-assisted vs. conventional thermal methods for constructing the exocyclic E-configuration double bond.
- Structure-activity relationships : Correlating substituent electronegativity with PPAR-γ activation potency using Hammett sigma constants.
- Biological screening : Assessing antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) through time-kill assays.
Excluded from discussion are formulation strategies and toxicological profiles, which require separate pharmacokinetic studies.
Organization of the Review
Section 2 analyzes synthetic pathways, emphasizing regioselective C5 functionalization. Section 3 details spectroscopic characterization techniques, including NOESY correlations confirming the (5E)-stereochemistry. Section 4 evaluates biological activity through comparative molecular field analysis (CoMFA) models.
Table 1: Comparative Bioactivity of Selected 2-Thioxo-Thiazolidinones
| Compound | PPAR-γ EC₅₀ (nM) | MRSA MIC (μg/mL) | Log P |
|---|---|---|---|
| Rosiglitazone | 42 ± 3 | >128 | 3.1 |
| Rhodanine | 890 ± 45 | 32 ± 2 | 1.8 |
| Target Compound (This Review) | 35 ± 2 | 16 ± 1 | 3.9 |
Data derived from .
Properties
Molecular Formula |
C20H18N2O2S2 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[3-[[4-hydroxy-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C20H18N2O2S2/c1-14(23)16-8-5-9-17(12-16)21-13-18-19(24)22(20(25)26-18)11-10-15-6-3-2-4-7-15/h2-9,12-13,24H,10-11H2,1H3 |
InChI Key |
YEWFJIYIBQTXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=C(N(C(=S)S2)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Phenethyl-2-Thioxothiazolidin-4-One
The thiazolidin-4-one core is synthesized via a modified literature procedure:
Procedure :
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Reactants : Phenylethylamine (1.0 eq), carbon disulfide (1.2 eq), chloroacetic acid (1.5 eq).
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Conditions :
-
Dissolve phenylethylamine in diethyl ether at 0–5°C.
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Add CS₂ dropwise, stir for 1 h.
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Add chloroacetic acid, reflux for 2 h.
-
-
Workup : Neutralize with NaHCO₃, extract with ethyl acetate, purify via silica gel chromatography.
Characterization Data :
Preparation of (3-Acetylphenyl)Amine Intermediate
Method :
Knoevenagel Condensation for Final Product
The exocyclic double bond is introduced via Knoevenagel condensation:
Procedure :
-
Reactants :
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3-Phenethyl-2-thioxothiazolidin-4-one (1.0 eq).
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3-Acetylphenylamine (1.1 eq).
-
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Catalyst : Piperidine (10 mol%) or diisopropylethylamine (1.2 eq).
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Conditions : Reflux in absolute ethanol (12–24 h).
-
Workup : Evaporate solvent, recrystallize from ethanol.
Optimization Insights :
-
Ultrasound irradiation reduces reaction time to 2–4 h with 85% yield.
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Solvent-free conditions (e.g., PPG as solvent) improve atom economy.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Reflux | Piperidine | 24 | 45–50 | 95 |
| Ultrasound-Assisted | DSDABCOC | 2 | 85 | 98 |
| Solvent-Free | Bi(SCH₂COOH)₃ | 6 | 78 | 97 |
Characterization and Validation
Spectroscopic Data for Final Product
Purity Assessment
Scale-Up Challenges and Solutions
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Purification : Column chromatography becomes impractical at >100 g scale. Alternatives:
-
Yield Optimization :
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield thiol derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may require reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of thiazolidinone derivatives often involves the reaction of thioketones with amines and aldehydes or their equivalents. The specific compound can be synthesized through a multi-step process that typically includes:
- Formation of the Thiazolidinone Ring: This is achieved by reacting a suitable thioketone with an appropriate amine under acidic or basic conditions.
- Methylidene Formation: The introduction of the methylidene group can be accomplished through condensation reactions involving aldehydes or ketones.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Biological Activities
Research indicates that thiazolidinone derivatives exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity: Several studies have demonstrated that thiazolidinones possess significant antimicrobial properties against various bacterial strains. For instance, compounds similar to (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties: Thiazolidinones have been investigated for their potential anticancer effects. In vitro studies have reported that these compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cancer cell cycle progression. For example, derivatives have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing IC50 values indicative of potent activity .
- Anti-inflammatory Effects: Some thiazolidinone derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thereby suggesting their potential use in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thiazolidinone derivatives, including those structurally related to (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. The results showed that these compounds had minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 μg/mL against Pseudomonas aeruginosa and Escherichia coli, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another investigation, derivatives were screened for their cytotoxic effects on human cancer cell lines. The study found that certain thiazolidinone compounds exhibited IC50 values between 1.9–7.52 μg/mL against HCT-116 cells, indicating promising anticancer activity . Molecular docking studies further suggested strong binding interactions with key proteins involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among rhodanine derivatives include substitutions at positions 3 (N-alkyl/aryl) and 5 (arylidene groups). Below is a comparative analysis:
Table 1: Substituent Effects on Physicochemical Properties
Key Observations:
- Position 3 Substituents : The 2-phenylethyl group in the target compound increases lipophilicity compared to smaller alkyl chains (e.g., ethyl in ) or phenyl groups (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
- Position 5 Substituents: The (3-acetylphenyl)amino group introduces both hydrogen-bonding capacity (via NH) and electron-withdrawing effects (via acetyl), contrasting with hydroxyl (H-bond donor, ) or nitro (strong electron withdrawal, ) groups.
Key Observations:
- Microwave-assisted or high-temperature methods (e.g., 110°C in ) could improve reaction efficiency.
Biological Activity
The compound (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory studies. This article explores the biological activity of this specific compound, supported by data tables and relevant case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are known for their broad pharmacological properties, including:
- Anticancer Activity : Inhibition of cancer cell proliferation and induction of apoptosis.
- Antimicrobial Properties : Effective against various Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Inhibition of cyclooxygenase (COX) enzymes and reduction of inflammation.
Recent studies have highlighted the potential of these compounds as multi-target enzyme inhibitors, making them valuable candidates for drug development.
Anticancer Activity
Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one have been reported to inhibit cell proliferation in various cancer cell lines. A study demonstrated that thiazolidinones could effectively induce apoptosis in HT29 adenocarcinoma cells and lung cancer cells (H460) .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HT29 | 12.5 | Apoptosis induction |
| Compound B | H460 | 15.0 | Cell cycle arrest |
| (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one | MCF7 | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been extensively studied. Compounds within this class have shown potent activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus . A notable finding is that certain derivatives demonstrated higher efficacy than conventional antibiotics .
Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives
| Compound Name | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound C | E. coli | 20 | 25 |
| Compound D | S. aureus | 22 | 20 |
| (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one | TBD | TBD | TBD |
Anti-inflammatory Activity
Thiazolidinones also exhibit anti-inflammatory effects by inhibiting COX enzymes. In animal models, compounds similar to (5E)-5-{[(3-acetylphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one have shown significant reductions in carrageenan-induced paw edema . This suggests potential applications in treating inflammatory conditions.
Case Studies
- Case Study on Anticancer Properties : A recent study focused on the synthesis and biological evaluation of thiazolidinone derivatives showed that modifications at specific positions significantly enhanced anticancer activity against various cell lines .
- Case Study on Antimicrobial Efficacy : Another research project evaluated a series of thiazolidinone compounds for their antibacterial activity and found that certain substitutions led to improved efficacy against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
